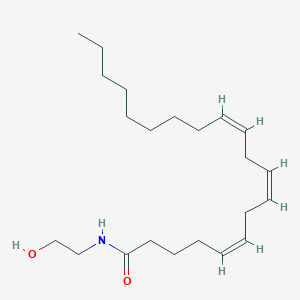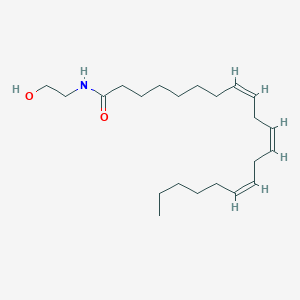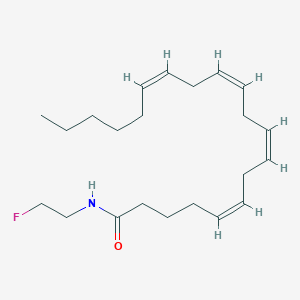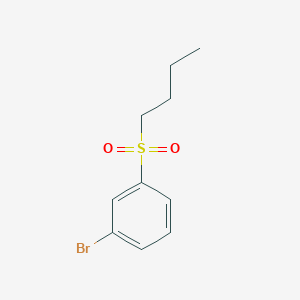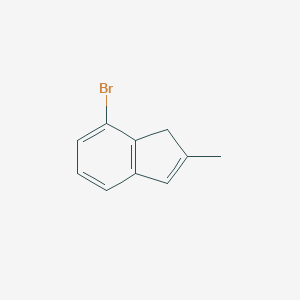
7-Bromo-2-methyl-1H-indene
Übersicht
Beschreibung
7-Bromo-2-methyl-1H-indene is a chemical compound with the molecular formula C10H9Br . It has a molecular weight of 209.09 . The compound is solid at room temperature .
Synthesis Analysis
7-Bromo-2-methyl-1H-indene is used as a reactant/reagent in the synthesis of a broad range of ansa-zirconocenes containing bis (2-methyl-4-arylindenyl)dimethylsilane ligands via palladium-catalyzed reaction . The synthesis of 7-Bromo-2-methyl-1H-indene can be achieved from 4-Bromo-6-chloro-2-methylindan-1-one .Molecular Structure Analysis
The IUPAC name for this compound is 7-bromo-2-methyl-1H-indene . The InChI code is 1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3 . The InChI key is OJSMHHJBFNVCAV-UHFFFAOYSA-N . The canonical SMILES string is CC1=CC2=C(C1)C(=CC=C2)Br .Physical And Chemical Properties Analysis
7-Bromo-2-methyl-1H-indene has a molecular weight of 209.08 g/mol . The compound has a XLogP3-AA value of 3.3 , indicating its lipophilicity. It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 207.98876 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 11 . The compound is covalently bonded and is canonicalized .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
7-Bromo-2-methyl-1H-indene is used as a reactant or reagent in organic synthesis . It can be used to create a variety of complex organic compounds, contributing to the development of new materials and pharmaceuticals .
Medicinal Chemistry
In the field of medicinal chemistry, 7-Bromo-2-methyl-1H-indene can be used as a building block for the synthesis of various bioactive compounds. These compounds can be further studied for their potential therapeutic effects.
Synthesis of ansa-Zirconocenes
This compound is used in the synthesis of a broad range of ansa-zirconocenes containing bis (2-methyl-4-arylindenyl)dimethylsilane ligands via palladium-catalyzed reaction . These zirconocenes are important in the field of organometallic chemistry and can be used as catalysts in various chemical reactions .
Material Science
In material science, 7-Bromo-2-methyl-1H-indene could potentially be used in the synthesis of new materials with unique properties . However, more research is needed in this area .
Safety and Handling
While not a direct application, it’s important to note that 7-Bromo-2-methyl-1H-indene is classified as a hazardous substance . Proper safety measures should be taken when handling this compound in any research setting .
Future Research
Given its unique structure and properties, 7-Bromo-2-methyl-1H-indene holds potential for future research in various fields. It could be used to synthesize new compounds or explore novel reactions.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be a reactant/reagent used in the synthesis of a broad range of ansa-zirconocenes .
Mode of Action
It is used as a reactant in the synthesis of ansa-zirconocenes containing bis (2-methyl-4-arylindenyl)dimethylsilane ligands via palladium-catalyzed reaction .
Action Environment
Eigenschaften
IUPAC Name |
7-bromo-2-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSMHHJBFNVCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478926 | |
| Record name | 7-Bromo-2-methyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
880652-93-7 | |
| Record name | 7-Bromo-2-methyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


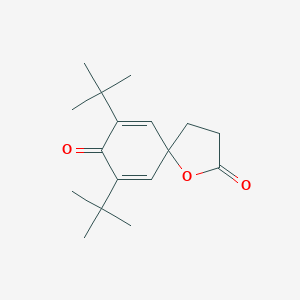


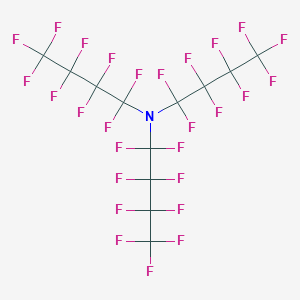
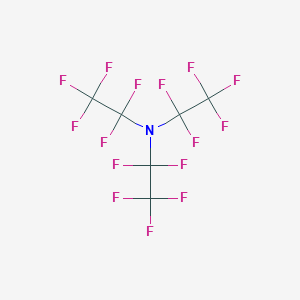
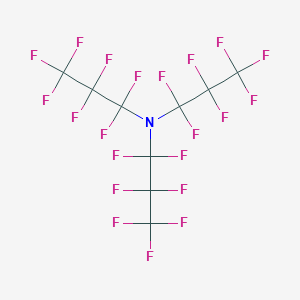
![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)

